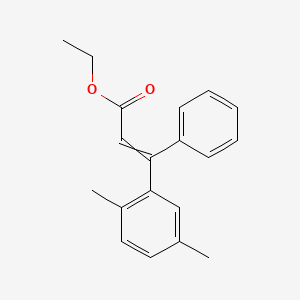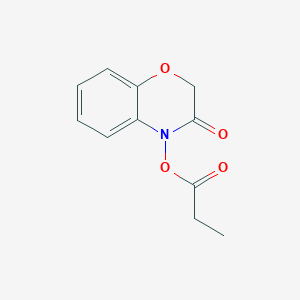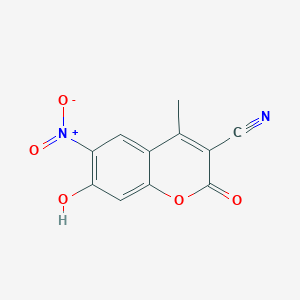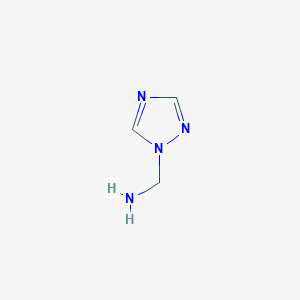![molecular formula C15H13Br2NO4 B14202413 Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate CAS No. 918946-12-0](/img/structure/B14202413.png)
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate is a chemical compound with the molecular formula C15H13Br2NO4. It is characterized by the presence of bromine atoms, an aminophenoxy group, and a methoxyacetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate typically involves multiple steps. One common method starts with the bromination of a phenoxy compound, followed by the introduction of an aminophenoxy group through nucleophilic substitution. The final step involves esterification to form the methoxyacetate group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl (4-aminophenoxy)acetate: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains additional functional groups and a pyridine ring, leading to distinct applications and properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
918946-12-0 |
|---|---|
Molecular Formula |
C15H13Br2NO4 |
Molecular Weight |
431.08 g/mol |
IUPAC Name |
methyl 2-[4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate |
InChI |
InChI=1S/C15H13Br2NO4/c1-20-14(19)8-21-11-6-12(16)15(13(17)7-11)22-10-4-2-9(18)3-5-10/h2-7H,8,18H2,1H3 |
InChI Key |
WPUJWRFLYUOEBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)

![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)





![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)

